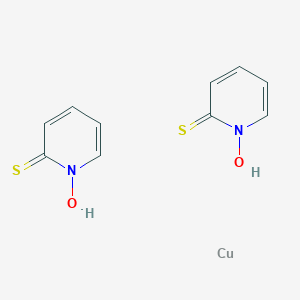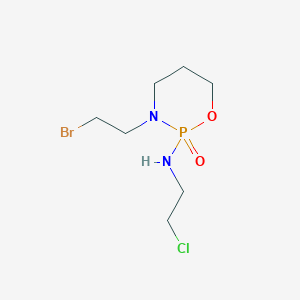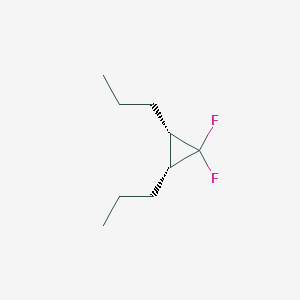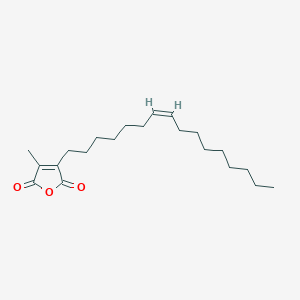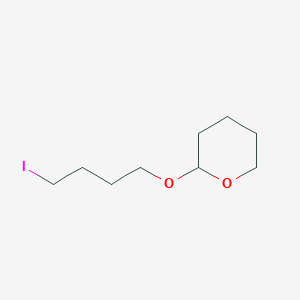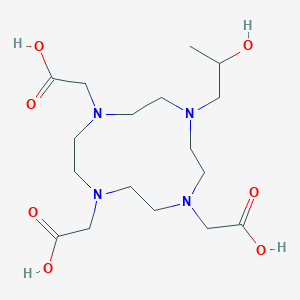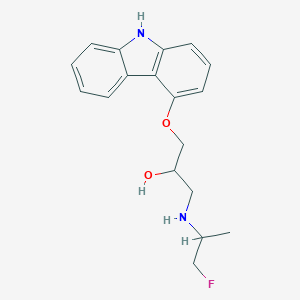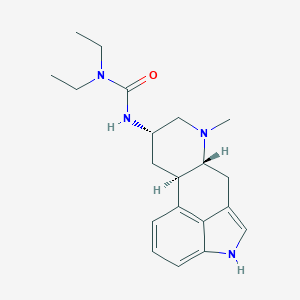
Terguride
Overview
Description
Terguride Description
This compound is a semisynthetic ergot alkaloid with a complex pharmacological profile, exhibiting both dopamine agonist and antagonist properties. It is a derivative of lisuride and has been studied for its potential in treating various conditions, including Parkinson's disease, hyperprolactinemia, and extrapyramidal side effects of neuroleptic treatment . This compound has shown to have a mixed dopaminergic-antidopaminergic and alpha 2-antiadrenergic activity, which contributes to its therapeutic effects .
Synthesis Analysis
The synthesis of this compound involves the dihydrogenation of lisuride, which is an ergot derivative. While the specific synthesis process is not detailed in the provided papers, it is known that ergot alkaloids can be semisynthesized through various chemical reactions, often involving coupling reactions such as the Suzuki-coupling mentioned in the context of synthesizing related compounds . The synthesis process aims to achieve a compound with the desired pharmacological properties while maintaining stability and efficacy.
Molecular Structure Analysis
This compound's molecular structure is characterized by its ergoline backbone, which is common among ergot alkaloids. The structure has been determined by X-ray diffraction methods, revealing that this compound can exist in different crystal forms with varying numbers of symmetry-independent molecules . The conformation of these molecules can be compared using torsion angles obtained from ab initio quantum-mechanical calculations, which help in understanding the three-dimensional arrangement and potential interactions of the compound .
Chemical Reactions Analysis
As a derivative of lisuride, this compound undergoes chemical reactions typical of ergot alkaloids. These reactions can include interactions with various neurotransmitter systems, particularly dopamine receptors. This compound acts as a partial agonist at dopamine D2 receptors, which means it can have agonistic or antagonistic effects depending on the dopaminergic tone . This dual action is central to its therapeutic effects and also influences its interactions with other drugs, such as haloperidol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its pharmacokinetics and pharmacodynamics. It has been found to have good thermal and morphological stability, which is beneficial for its use as a medication . The introduction of aryl groups at specific positions in the fluorene structure of related compounds has been shown to improve stability, suggesting that similar modifications in this compound could enhance its properties . This compound's solubility, stability, and binding affinity to dopamine receptors are crucial for its activity as a medication.
Case Studies and Clinical Trials
Several clinical trials and case studies have been conducted to evaluate the efficacy of this compound in various conditions. In Parkinson's disease, this compound has been shown to have slight antiparkinsonian efficacy and was preferred by patients over placebo . It also demonstrated antiparkinsonian and antihyperactivity effects in a monkey model of Parkinson's disease . In the treatment of hyperprolactinemia, this compound showed a potent prolactin-inhibiting effect and was preferred over bromocriptine due to fewer side effects . Additionally, this compound improved extrapyramidal side effects in schizophrenic patients on neuroleptic treatment . These studies highlight the potential of this compound as a therapeutic agent in various dopaminergic disorders.
Scientific Research Applications
Neuroendocrine Effects
Terguride, a derivative of lisuride, has shown potential in inhibiting pituitary prolactin (PRL) secretion. It possesses mixed dopaminergic-antidopaminergic and alpha 2-antiadrenergic activities. Studies have demonstrated its potent dose-dependent PRL-inhibiting and growth hormone (GH)-releasing effect. Interestingly, it does not significantly alter levels of thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), or luteinizing hormone (LH) compared to placebo (Ciccarelli, Touzel, Besser, & Grossman, 1988).
Parkinson's Disease Research
In animal models of Parkinson's disease, this compound displayed both agonist and antagonist actions at striatal dopamine receptors. It did not induce stereotypies in rodents or emesis in dogs. However, it showed efficacy in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra, suggesting potential utility for chronic treatment of Parkinson's disease (Koller & Herbster, 1987).
Treatment of Extrapyramidal Side Effects
This compound, as a partial dopamine agonist, was administered in a clinical trial to schizophrenic patients suffering from extrapyramidal side effects of neuroleptic treatment. The trial demonstrated significant improvement in the Rating Scale for Extrapyramidal Side Effects and the Brief Psychiatric Rating Scale (Filip, Maršálek, Hálková, & Karen, 1992).
Dopamine Receptor Occupancy
A study analyzing dopamine D2 receptor binding occupancy of this compound showed its antihyperprolactinemic effect was elicited despite low receptor occupancy. This suggests this compound's effectiveness at low dosages and its potential for developing rational dosage regimens (Yamada, Irizuki, Takayanagi, Yamamoto, Sawada, & Iga, 2003).
Mechanism of Action
Target of Action
Terguride is an ergot alkaloid derivative that primarily targets the dopamine D2 receptor and the serotonin 5-HT2A and 5-HT2B receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and endocrine regulation .
Mode of Action
This compound acts as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors . As a D2 receptor agonist, it stimulates the receptor, mimicking the action of dopamine. As an antagonist of the 5-HT2A and 5-HT2B receptors, it blocks the action of serotonin on these receptors .
Biochemical Pathways
These include pathways related to mood regulation, cognition, and endocrine regulation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy volunteers. Following intravenous injection, plasma this compound levels declined biphasically, with half-lives of 0.2 and 1.5 hours. The total clearance was 17 ml·min−1·kg−1. The oral bioavailability of this compound over all doses was about 20% .
Result of Action
The molecular and cellular effects of this compound’s action are related to its interaction with its target receptors. As a D2 receptor agonist, it can stimulate dopamine-mediated responses. As an antagonist of the 5-HT2A and 5-HT2B receptors, it can inhibit serotonin-mediated responses . For example, this compound is used as a prolactin inhibitor in the treatment of hyperprolactinemia (high prolactin levels) in Japan .
Action Environment
Future research is needed to better understand how environmental factors specifically influence the action of this compound .
Future Directions
properties
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-YXJHDRRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37686-85-4 (maleate[1:1]) | |
| Record name | Terguride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045809 | |
| Record name | Terguride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
37686-84-3 | |
| Record name | Terguride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terguride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terguride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terguride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terguride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERGURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




